molecular formula C11H14O2 B2905473 2-methyl-3-(4-methylphenyl)propanoic Acid CAS No. 1012-15-3

2-methyl-3-(4-methylphenyl)propanoic Acid

Cat. No.: B2905473
CAS No.: 1012-15-3
M. Wt: 178.231
InChI Key: ZJBQYRLHEYPLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-3-(4-methylphenyl)propanoic acid can be synthesized from 2-(4-methylphenyl)propanenitrile. The reaction involves the hydrolysis of the nitrile group to form the carboxylic acid. Another method involves the reaction of pinonic acid with bromine in water, which affords 2-(4-methylphenyl)propanoic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-methyl-3-(4-methylphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-methylphenyl)propanoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid derivative, it can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-(4-methylphenyl)propanoic acid is unique due to its specific structural features and its role as an impurity in ibuprofen. Its distinct chemical properties and reactivity make it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methyl-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBQYRLHEYPLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a three-necked round-bottom 2000 ml flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and magnetic stirring bar, 18.9 g (0.82 mol) of sodium metal was dissolved in 450 ml of dry ethanol. To the resulting solution, 137 g (0.79 mol) of diethyl 2-methylmalonate was added dropwise within 15 minutes. This mixture was stirred for 15 minutes; then, 146 g (0.79 mol) of p-methylbenzyl bromide was added with vigorous stirring at a rate that allowed the reaction mixture to maintain a gentle reflux. Additionally, this mixture was refluxed for 4 hours, then cooled to room temperature. A solution of 151 g of potassium hydroxide in 500 ml of water was added. This mixture was refluxed for 2 hours to saponificate the ester formed. Ethanol and water were distilled off. To the residue, 500 ml of water, and then 12 M HCl (to pH 1) were added. Crude 2-(4-methylphenyl)-2-methylmalonic acid precipitated along with potassium chloride. This precipitate was filtered off and washed with 500 ml of CH2Cl2. The solution obtained was evaporated to dryness to give crude substituted methylmalonic acid. This acid was decarboxylated by heating for 2 hours at 180° C. to form crude 3-(4-methylphenyl)-2-methylpropionic acid (and CO2 as a byproduct). The crude 3-(2-bromophenyl)-2-methylpropionic acid was used without further purification. A mixture of this acid and 200 ml of SOCl2 was refluxed for 3 hours. Then, thionyl chloride was distilled off in vacuum. Fractional distillation gave the title product, b.p. 93-95° C./1 mm Hg. Yield, 181 g (72%) of a colorless oil.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step Two
Quantity
146 g
Type
reactant
Reaction Step Three
Quantity
151 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.